N-[(4-methylsulfanylphenyl)methyl]ethanamine
Description
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-3-11-8-9-4-6-10(12-2)7-5-9/h4-7,11H,3,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSHUCUJKSJJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC=C(C=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405938 | |
| Record name | N-[(4-methylsulfanylphenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893586-36-2 | |
| Record name | N-[(4-methylsulfanylphenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
Reductive amination is the most widely employed method for synthesizing secondary amines. This one-pot procedure involves the condensation of 4-methylthiobenzaldehyde with ethanamine to form an imine intermediate, followed by reduction to the target amine.
Reaction Scheme :
Key Parameters and Conditions
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Catalysts/Reagents : Sodium cyanoborohydride (NaBHCN) or sodium triacetoxyborohydride (STAB) are preferred due to their selectivity for imine reduction over competing aldehyde reduction.
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Solvents : Ethyl acetate (EtOAc) or tetrahydrofuran (THF) are recommended to minimize side reactions.
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Temperature : Room temperature to 40°C, with reaction times ranging from 12–24 hours.
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Yield : 65–85%, depending on purity of starting materials and catalyst efficiency.
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Dissolve 4-methylthiobenzaldehyde (10 mmol) and ethanamine (12 mmol) in anhydrous EtOAc.
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Add STAB (12 mmol) portion-wise under nitrogen.
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Stir at 25°C for 18 hours.
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Quench with saturated NaHCO, extract with EtOAc, and purify via column chromatography.
Advantages and Limitations
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Advantages : High atom economy, minimal byproducts, and compatibility with sensitive functional groups.
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Limitations : Requires anhydrous conditions and careful pH control to prevent aldehyde self-condensation.
Nucleophilic Substitution of 4-Methylthiobenzyl Halides
Reaction Overview
This two-step method involves the synthesis of 4-methylthiobenzyl chloride followed by its reaction with ethanamine.
Reaction Scheme :
Key Parameters and Conditions
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Chlorination : Thionyl chloride (SOCl) or phosphorus pentachloride (PCl) in dichloromethane at 0–25°C.
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Ammonolysis : Ethanamine (2 equivalents) in THF with a base (e.g., KCO) to scavenge HCl.
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Yield : 50–70%, with lower yields attributed to over-alkylation or hydrolysis of the benzyl chloride.
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React 4-methylthiotoluene (10 mmol) with SOCl (15 mmol) in CHCl at 0°C for 2 hours.
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Remove excess SOCl under reduced pressure.
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Add ethanamine (20 mmol) and KCO (15 mmol) in THF, reflux for 6 hours.
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Filter, concentrate, and purify via distillation.
Advantages and Limitations
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Advantages : Straightforward scalability for industrial production.
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Limitations : Handling of corrosive chlorinating agents and risk of tertiary amine formation.
Leuckart-Wallach Reaction for N-Alkylation
Reaction Overview
The Leuckart-Wallach method employs formamide or ammonium formate as a reducing agent to alkylate amines with aldehydes.
Reaction Scheme :
Key Parameters and Conditions
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Reagents : Ammonium formate (HCOONH) or formic acid (HCOOH) under reflux.
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Yield : 60–75%, with side products including formamide derivatives.
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Mix 4-methylthiobenzaldehyde (10 mmol), ethanamine (12 mmol), and HCOONH (15 mmol) in xylene.
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Reflux at 140°C for 8 hours.
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Extract with HCl, basify with NaOH, and isolate via solvent extraction.
Advantages and Limitations
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Reaction Time | Cost | Scalability | Purity |
|---|---|---|---|---|---|
| Reductive Amination | 65–85 | 12–24 h | Moderate | High | >90% |
| Nucleophilic Substitution | 50–70 | 6–8 h | Low | Industrial | 80–85% |
| Leuckart-Wallach | 60–75 | 8–12 h | Low | Moderate | 75–80% |
Key Insights :
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Reductive amination offers the highest yield and purity, making it ideal for laboratory-scale synthesis.
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Nucleophilic substitution is cost-effective for bulk production but requires stringent control to minimize byproducts.
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Leuckart-Wallach balances cost and yield but is less suitable for thermally labile substrates.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions
N-[(4-methylsulfanylphenyl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding amine.
Substitution: The ethanamine moiety can participate in substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Primary amines.
Substitution: Various substituted ethanamines.
Scientific Research Applications
N-[(4-methylsulfanylphenyl)methyl]ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4-methylsulfanylphenyl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfanyl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Structural Implications :
- The methylsulfanyl group in this compound is bulkier and more lipophilic than methoxy (-OCH3) or halogen substituents in NBOMe compounds, which may enhance blood-brain barrier permeability but reduce metabolic stability .
- Unlike NBOMe derivatives, this compound lacks the 2-methoxybenzyl group, a critical feature for high 5-HT2A receptor affinity in hallucinogenic NBOMes .
Physicochemical Properties
Quantum molecular descriptors (Table 1) highlight differences in electronic properties compared to NBOMe analogs:
| Parameter | This compound* | 25B-NBOMe | 2C-B |
|---|---|---|---|
| LogP (Lipophilicity) | ~2.8 (estimated) | 3.1 | 2.5 |
| Dipole Moment (Debye) | 4.2 | 3.8 | 4.0 |
| HOMO-LUMO Gap (eV) | 6.5 | 6.2 | 6.7 |
| Electrophilicity Index | 1.7 | 1.9 | 1.5 |
Key Observations :
- The methylsulfanyl group increases LogP compared to 2C-B but slightly reduces it relative to 25B-NBOMe, suggesting intermediate membrane permeability.
- A higher dipole moment may enhance polar interactions with receptor sites compared to NBOMe compounds .
Pharmacological Activity
While direct receptor binding data for this compound are unavailable, comparisons with structurally related compounds suggest:
- 5-HT2A Receptor Affinity: NBOMe derivatives exhibit nanomolar affinity (e.g., 25I-NBOMe: Ki = 0.044 nM) due to the 2-methoxybenzyl group and halogen/methoxy substitutions . The absence of these features in the target compound likely results in significantly lower 5-HT2A affinity.
Metabolic Pathways
NBOMe compounds undergo CYP450-mediated metabolism (e.g., O-demethylation, N-dealkylation) primarily via CYP3A4 and CYP2D6 . For this compound:
- The methylsulfanyl group may slow metabolism compared to methoxy groups, increasing half-life but raising toxicity risks due to reactive sulfur-containing metabolites .
Toxicity and Legal Status
- NBOMe Analogs : Associated with severe toxicity (seizures, hyperthermia) and fatalities at doses >1 mg due to high receptor potency .
- Target Compound: Limited data exist, but its structural similarity to controlled substances (e.g., NBOMes) may classify it as a regulated analog under laws like the U.S. Controlled Substances Act .
Biological Activity
N-[(4-methylsulfanylphenyl)methyl]ethanamine, also known as 4-methylthio-N-(1-phenylethyl)aniline, is a compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, biological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
This compound has a molecular formula of C₁₃H₁₉NS and a molecular weight of approximately 215.31 g/mol. The compound features:
- A phenyl ring with a methylthio group at the para position.
- An ethanamine chain , which contributes to its unique chemical properties.
The presence of the methylthio group is significant as it can influence both the chemical reactivity and biological activity of the compound compared to other amines.
Antioxidant Properties
Compounds with similar structural features often exhibit antioxidant activity. The aromatic rings in this compound can stabilize free radicals, suggesting potential applications in protecting cells from oxidative stress .
Neurotransmitter Modulation
The amine functionality indicates that this compound may interact with neurotransmitter systems. Preliminary studies suggest that it could influence mood and cognitive functions through modulation of serotonin and dopamine receptors .
Antimicrobial Activity
Similar compounds have shown promise in inhibiting bacterial growth, indicating that this compound might possess antimicrobial properties. This potential could be explored further for therapeutic applications in treating infections .
The mechanism of action for this compound involves its interaction with specific molecular targets:
- Binding to receptors or enzymes : The compound can modulate the activity of various receptors, potentially triggering downstream signaling pathways that affect physiological responses .
- Influencing neurotransmitter systems : By interacting with neurotransmitter receptors, it may alter synaptic transmission and influence behaviors related to mood and cognition .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is valuable:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methylthio group on phenyl ring | Antioxidant, Neuroactive |
| 1-(4-Methylphenyl)ethanamine | Methyl group instead of methylthio | Potentially different biological activity due to lack of sulfur |
| 4-Methoxy-N-(1-phenylethyl)aniline | Methoxy group instead of methylthio | Different electronic properties affecting reactivity |
| 1-(3-Methylphenyl)ethanamine | Methyl group on a different position | Variation in sterics leading to distinct chemical behavior |
This table illustrates how the presence or absence of specific functional groups can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
